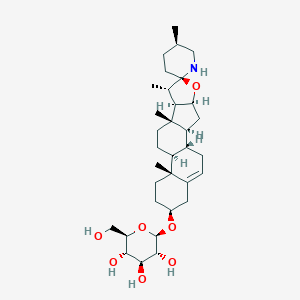
Solasodine 3-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solasodine 3-glucoside (SG), also known as solamargine, is a glycoalkaloid compound found in plants of the Solanaceae family. It has gained significant attention in the scientific community due to its potential medicinal properties. SG has been studied extensively for its anticancer, antiviral, and anti-inflammatory properties.
作用機序
SG exerts its pharmacological effects through various mechanisms. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins. SG also inhibits cell proliferation by inducing cell cycle arrest and suppressing the expression of cell cycle regulatory proteins. In addition, SG exhibits antiviral properties by inhibiting viral entry, replication, and transcription. SG's anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
生化学的および生理学的効果
SG has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. SG also exhibits cardioprotective effects by reducing myocardial injury and improving cardiac function. Additionally, SG has been shown to exhibit hepatoprotective effects by reducing liver damage and improving liver function.
実験室実験の利点と制限
SG has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized or extracted from plant material. SG exhibits a broad range of pharmacological activities, making it a versatile compound for various studies. However, SG also has some limitations for lab experiments. Its low solubility in water and other solvents can limit its bioavailability and efficacy. Additionally, SG can exhibit cytotoxic effects at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for SG research. One potential direction is the development of SG-based drug formulations for the treatment of various diseases such as cancer, viral infections, and inflammation. Another potential direction is the investigation of SG's potential as a natural pesticide or insecticide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying SG's pharmacological effects and to optimize its synthesis and formulation.
合成法
SG can be synthesized through various methods, including extraction from plants, chemical synthesis, and biotransformation. The most common method for SG synthesis is through the extraction of plants such as Solanum nigrum, Solanum incanum, and Solanum melongena. The extraction method involves the use of solvents such as methanol, ethanol, or water to isolate SG from the plant material. Chemical synthesis of SG involves the use of various reagents and catalysts to produce the compound. Biotransformation of SG involves the use of microorganisms to convert precursor compounds into SG.
科学的研究の応用
SG has been extensively studied for its potential medicinal properties. It has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. SG has also been studied for its antiviral properties against various viruses such as herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, SG has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
特性
CAS番号 |
14197-65-0 |
|---|---|
製品名 |
Solasodine 3-glucoside |
分子式 |
C33H53NO7 |
分子量 |
575.8 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C33H53NO7/c1-17-7-12-33(34-15-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(38)28(37)27(36)25(16-35)40-30/h5,17-18,20-30,34-38H,6-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30-,31+,32+,33-/m1/s1 |
InChIキー |
XMLLJGHZPHTUKK-GAMIEDRGSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)NC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)NC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



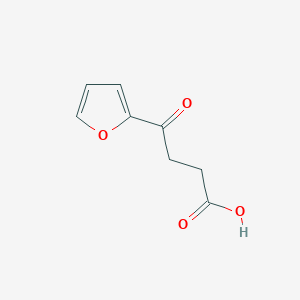
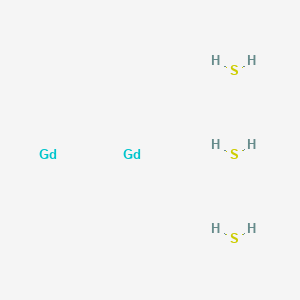
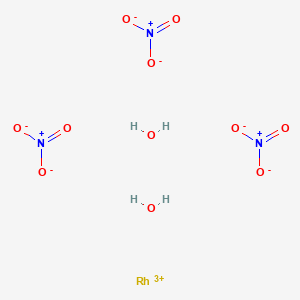
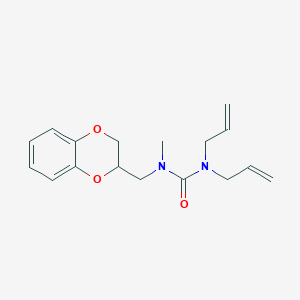
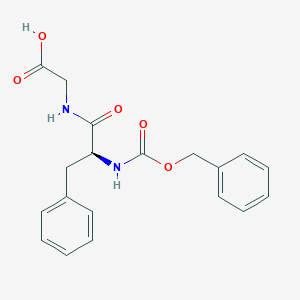
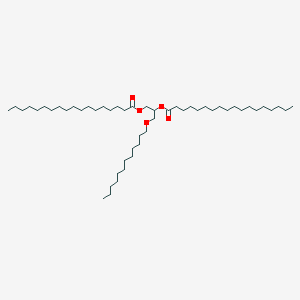
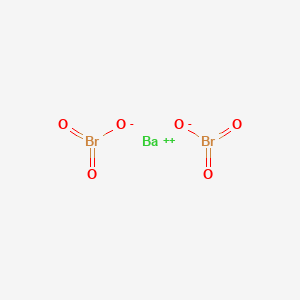
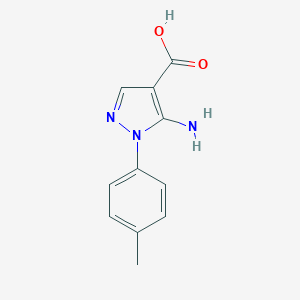

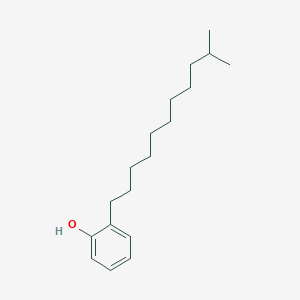
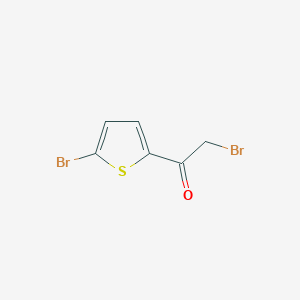
![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)
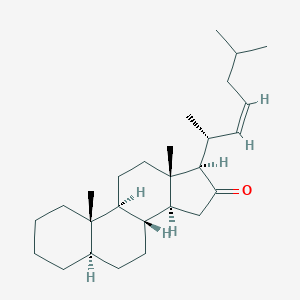
![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)